Cas no 32079-06-4 (2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl-)

2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl-, is a substituted pyrimidine derivative with a chloromethyl functional group at the 5-position and methyl groups at the 1- and 3-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the chloromethyl group enhances reactivity, enabling efficient nucleophilic substitution reactions for further functionalization. Its stable pyrimidine core and well-defined substitution pattern make it valuable for constructing heterocyclic frameworks. The compound is typically handled under controlled conditions due to its reactive chloroalkyl moiety. Its structural features contribute to its utility in medicinal chemistry and material science applications.
2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl- structure
32079-06-4 structure
Product name:2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl-
CAS No:32079-06-4
MF:C7H9ClN2O2
MW:188.611560583115
CID:3938127
PubChem ID:13954920

2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl-
    • 5-(chloromethyl)-1,3-dimethyluracil
    • 5-(CHLOROMETHYL)-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE
    • 32079-06-4
    • STL301427
    • SCHEMBL10794183
    • AKOS022111063
    • 5-(chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
    • Inchi: InChI=1S/C7H9ClN2O2/c1-9-4-5(3-8)6(11)10(2)7(9)12/h4H,3H2,1-2H3
    • InChI Key: WFKQKJIPEIXIGO-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 188.0352552Da
  • Monoisotopic Mass: 188.0352552Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6Ų
  • XLogP3: -0.2

2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1973263-1g
5-(Chloromethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
32079-06-4 98%
1g
¥9807.00 2024-08-02

Additional information on 2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl-

Comprehensive Overview of 2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl- (CAS No. 32079-06-4)

2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl-, with the CAS number 32079-06-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the pyrimidinedione family, a class of heterocyclic compounds known for their diverse biological activities. The presence of a chloromethyl group at the 5-position and methyl groups at the 1- and 3-positions makes this molecule a valuable intermediate in the synthesis of more complex structures. Researchers are particularly interested in its potential applications in drug development, given its structural similarity to nucleobases like uracil and thymine.

In recent years, the demand for pyrimidinedione derivatives has surged due to their relevance in antiviral and anticancer therapies. The 5-(chloromethyl)-1,3-dimethyl- variant is no exception, as it serves as a key building block in the synthesis of nucleoside analogs. These analogs are critical in the development of treatments for diseases such as HIV and hepatitis B. The compound’s unique structure allows for further functionalization, enabling chemists to tailor its properties for specific therapeutic targets. This adaptability has made it a subject of intense study in medicinal chemistry.

From a synthetic chemistry perspective, CAS 32079-06-4 is often utilized in reactions involving nucleophilic substitution, where the chloromethyl group acts as a reactive site. This reactivity is exploited to introduce various substituents, expanding the compound’s utility in creating libraries of biologically active molecules. The 1,3-dimethyl groups also contribute to the compound’s stability, making it easier to handle and store under standard laboratory conditions. These features have cemented its role as a staple in organic synthesis laboratories worldwide.

The growing interest in sustainable chemistry has also brought attention to compounds like 2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl-. Researchers are exploring greener synthetic routes to produce this molecule, minimizing waste and reducing reliance on hazardous reagents. This aligns with the broader industry trend toward environmentally friendly practices. Additionally, the compound’s potential in biocatalysis and enzyme-mediated transformations is being investigated, offering a promising avenue for reducing the environmental footprint of chemical synthesis.

Another area of interest is the compound’s role in material science. Its pyrimidinedione core can interact with metal ions, making it a candidate for designing novel coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and sensors, highlighting the versatility of CAS 32079-06-4 beyond pharmaceuticals. As the field of MOFs continues to expand, the demand for specialized building blocks like this compound is expected to rise.

For those searching for pyrimidinedione derivatives or chloromethyl pyrimidines, understanding the properties and applications of 2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl- is essential. Its combination of reactivity and stability makes it a valuable tool in both academic and industrial settings. Whether you’re a researcher exploring new drug candidates or a chemist developing advanced materials, this compound offers a wealth of opportunities for innovation.

In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5-(chloromethyl)-1,3-dimethyl- (CAS 32079-06-4) is a multifaceted compound with broad applications in pharmaceuticals, sustainable chemistry, and material science. Its unique structure and reactivity profile continue to inspire new research directions, making it a cornerstone of modern chemical innovation. As scientific advancements progress, the potential uses of this compound are likely to expand, further solidifying its importance in the chemical and life sciences.

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